molecular formula C8H13NO B13212291 5-Aminospiro[2.5]octan-6-one

5-Aminospiro[2.5]octan-6-one

Cat. No.: B13212291
M. Wt: 139.19 g/mol
InChI Key: RSQLAFSLHOACKT-UHFFFAOYSA-N
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Description

5-Aminospiro[25]octan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a spiro[25]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminospiro[2.5]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method is the one-pot synthesis using para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . The reaction yields high amounts of the desired product with consecutive quaternary centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. The compound is typically stored in sealed, dry conditions at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Aminospiro[2.5]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Aminospiro[2.5]octan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminospiro[2.5]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminospiro[25]octan-6-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

7-aminospiro[2.5]octan-6-one

InChI

InChI=1S/C8H13NO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5,9H2

InChI Key

RSQLAFSLHOACKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(C1=O)N

Origin of Product

United States

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